1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 294.78 g/mol. This compound belongs to the class of oxadiazole derivatives, which are recognized for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its unique structure includes a piperazine moiety, which is often associated with biological activity and therapeutic potential.
This compound is indexed under the CAS number 1171621-78-5. It is classified as an organic compound, specifically an oxadiazole derivative, which is known for its varied applications in drug discovery and development. Oxadiazoles have been extensively studied for their biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of piperazine with an appropriate precursor containing the oxadiazole ring.
A typical synthesis might proceed as follows:
This process typically requires careful control of reaction conditions to optimize yield and purity .
The molecular structure of 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride features:
The structural formula can be represented as follows:
The InChI key for this compound is not explicitly provided in the sources but can be derived from its structural representation.
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can undergo various chemical reactions typical of piperazine derivatives and oxadiazoles:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced biological activity .
The physical properties of 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 294.78 g/mol |
Molecular Formula | |
Appearance | Powder |
While specific data on boiling point and melting point are not available, compounds in this class typically exhibit moderate stability under standard laboratory conditions. The presence of chlorine suggests potential reactivity under certain conditions.
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride has potential applications in:
Further research into its specific applications may uncover additional therapeutic uses or insights into its mechanism of action .
The 1,2,4-oxadiazole ring in 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is synthesized primarily through the heterocyclization of amidoximes and carboxylic acid derivatives. The classical method involves reacting 2-methylbenzamidoxime with a carboxylic acid derivative under high temperatures (100–140°C), often yielding the 1,2,4-oxadiazole core in moderate efficiencies (50–70%) [4] [10]. A significant advancement is the use of O-acylamidoxime intermediates, cyclized at ambient temperature via catalysis by tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). This method achieves yields >90% and prevents thermal degradation of sensitive functional groups [10]. Alternative approaches include oxidative cyclizations using hypervalent iodine reagents or photoredox catalysis, though these are less commonly applied to pharmaceutical-scale synthesis due to complex byproduct removal [10] [4].
Table 1: Cyclization Methods for 1,2,4-Oxadiazole Core
Method | Conditions | Catalyst/Reagent | Yield Range | Limitations |
---|---|---|---|---|
Thermal Cyclization | 100–140°C, 6–24 h | None | 50–70% | Degrades thermolabile groups |
TBAF-Catalyzed | RT, 1–12 h in THF | TBAF (0.1–1.4 eq) | 85–98% | Requires anhydrous conditions |
Oxidative Cyclization | RT, 3–8 h in DMSO | (Diacetoxyiodo)benzene | 60–75% | Byproduct complexity |
Piperazine incorporation occurs through nucleophilic substitution between the 1,2,4-oxadiazole-methyl chloride intermediate (1a) and unprotected piperazine. Optimized conditions use acetonitrile (MeCN) as the solvent with potassium carbonate (K₂CO₃) as a base, facilitating the displacement reaction at 60°C within 4–6 hours to yield the free base (1b) in 75–85% yield [2] [9]. Critical parameters include:
Table 2: Optimization of Nucleophilic Substitution for Piperazine Coupling
Parameter | Optimal Condition | Suboptimal Condition | Impact on Yield |
---|---|---|---|
Solvent | MeCN | Toluene | ↑ 25–30% |
Base | K₂CO₃ | Triethylamine | ↑ 15–20% |
Temperature | 60°C | 80°C | ↓ 10% (hydrolysis) |
Piperazine Equivalents | 1.2 eq | 2.0 eq | ↓ 8% (di-alkylation) |
Conversion of the free base (1b) to the hydrochloride salt (1c) employs hydrogen chloride (HCl) in protic solvents. Isopropanol (IPA) and diethyl ether mixtures (3:1 v/v) at 0–5°C precipitate high-purity 1c in >95% yield [5] [8]. Solvent selection is critical due to the "common ion effect": Hydrochlorides with aqueous solubility <32 mg/mL (e.g., 1c) exhibit reduced solubility in gastric pH, necessitating low-chloride solvents to prevent premature precipitation during salt formation [5]. Ethanol/water systems (9:1 v/v) are alternatives but require anti-solvent crystallization for acceptable yields (85%). Co-crystallization with dicarboxylic acids (e.g., maleic acid) enhances dissolution rates but is not routinely used for hydrochloride salts [8].
Table 3: Solvent Systems for Hydrochloride Salt Crystallization
Solvent System | Temperature | Purity | Yield | Advantages |
---|---|---|---|---|
IPA/Diethyl ether (3:1) | 0–5°C | >99% | >95% | Rapid precipitation; low chloride |
Ethanol/Water (9:1) | 25°C | 98% | 85% | Scalable; requires anti-solvent |
Acetone/HCl (g) | −10°C | 95% | 80% | Fast; risk of solvate formation |
Stepwise Synthesis remains the dominant route for 1c, isolating intermediates (1a, 1b) at each stage. This approach allows rigorous purification (e.g., column chromatography for 1b) and achieves an overall yield of 65–70% [10]. However, it suffers from high solvent consumption and prolonged processing time (>48 hours).
Multi-Component Routes combine oxadiazole formation, piperazine coupling, and salt precipitation in a single pot. For example, amidoxime, chloroacetic acid, piperazine, and acyl chloride react sequentially in dimethyl sulfoxide (DMSO) with K₂CO₃, followed by HCl gas introduction. This reduces synthesis time to 12–16 hours but yields ≤55% due to incompatibility of basic cyclization conditions with HCl addition [10] [6]. The route is also limited by:
Table 4: Stepwise vs. Multi-Component Synthesis of 1c
Parameter | Stepwise Route | Multi-Component Route |
---|---|---|
Overall Yield | 65–70% | 45–55% |
Synthesis Time | >48 h | 12–16 h |
Key Advantage | High-purity intermediates | Reduced solvent steps |
Major Limitation | Low atom economy | pH incompatibility; side reactions |
Scalability | Pilot-scale validated | Lab-scale only |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9